3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Description
3-Benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a methyl group at position 4, and a methoxy linker at position 7 substituted with a 1H-tetrazole moiety. Coumarins are privileged scaffolds in medicinal chemistry due to their broad pharmacological profiles, including antiviral, anticoagulant, and anticancer activities . The tetrazole group in this compound serves as a bioisostere for carboxylic acids, enhancing metabolic stability and improving bioavailability by avoiding ionization under physiological conditions .
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-benzyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C19H16N4O3/c1-12-15-8-7-14(25-11-18-20-22-23-21-18)10-17(15)26-19(24)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,20,21,22,23) |
InChI Key |
GIDZPTJRIPFXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methyl halides, respectively.
Attachment of the tetrazole moiety: The tetrazole group can be introduced through a [2+3] cycloaddition reaction between an azide and a nitrile group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Their Implications
Position 7 Substitutions
- Tetrazole Variants: 3-Benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (): This analogue introduces a chlorine atom at position 5. The tetrazole’s tautomeric form (1H vs. 2H) may alter hydrogen-bonding interactions with biological targets . 7-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-4-methyl-2H-chromen-2-one (): Replacing the methoxy linker with a propoxy chain elongates the tetrazole’s spatial orientation, possibly improving binding to deeper hydrophobic pockets. The cyclohexyl group adds steric bulk, which could hinder or enhance target engagement depending on the receptor’s topology .
- Non-Tetrazole Substitutions: 4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one (): The trimethoxybenzyloxy group replaces tetrazole, introducing strong electron-donating methoxy groups. This substitution likely enhances π-π stacking with aromatic residues in enzymes but eliminates the bioisosteric advantages of tetrazole .
Position 3 Modifications
- Benzyl vs. Imidazothiazole: In 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives (), the benzyl group is replaced with a heterocyclic imidazothiazole.
Position 4 Methyl Group
- The methyl group at position 4 is conserved in many analogues (e.g., ). Its role is likely to stabilize the coumarin core and modulate electron density, affecting reactivity and binding interactions.
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